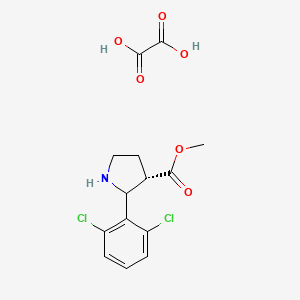
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one: is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one, can be achieved through various methods. Some common synthetic approaches include:
Wittig Reaction: This involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Multicomponent Reactions: These reactions involve three or more reactants coming together in a single reaction vessel to form a product.
Cyclocondensation Reaction: This method involves the condensation of two or more molecules to form a cyclic product.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method is favored for its efficiency and reduced environmental impact.
Solvent-Free Reaction Conditions: These reactions are conducted without the use of solvents, making them more environmentally friendly.
Use of Ionic Liquids: Ionic liquids can act as solvents and catalysts, providing a green alternative to traditional organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities . The presence of the chloro and hydroxy groups in this compound may enhance its biological activity.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications . They may act as inhibitors of enzymes or receptors involved in various diseases, making them potential candidates for drug development.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other materials . Their unique chemical properties make them valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. Quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives may interact with other molecular targets, such as receptors or ion channels, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
8-hydroxyquinoline: This compound has a similar structure but lacks the chloro and methyl groups.
4-hydroxyquinoline: This compound lacks the chloro and methyl groups and has a hydroxyl group at the 4-position.
3-methylquinoline: This compound lacks the chloro and hydroxy groups and has a methyl group at the 3-position.
Uniqueness: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is unique due to the presence of the chloro, hydroxy, and methyl groups. These substituents may enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
PLYTZSYUDIKHQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)



![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
